molecular formula C10H5ClN2S B371089 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine CAS No. 36822-09-0

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine

Cat. No.: B371089
CAS No.: 36822-09-0
M. Wt: 220.68g/mol
InChI Key: GRJAFENSUSLYET-UHFFFAOYSA-N
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Description

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It has a unique chemical structure characterized by a fused ring system containing a thiophene ring and a pyrimidine ring, with a chlorine atom attached to the benzene ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Mechanism of Action

Target of Action

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is a structural analog of purines and has been shown to have significant pharmacological properties . It has been used in the development of novel human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Mode of Action

The compound interacts with the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme . This interaction inhibits the function of the enzyme, thereby preventing the replication of the virus.

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme disrupts the life cycle of the HIV-1 virus. The virus is unable to replicate its genetic material, which prevents it from producing new virus particles . This disruption of the viral life cycle can help to control the spread of the virus in the body.

Pharmacokinetics

Similar compounds have been shown to have drug-like properties with very low toxic effects

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication. By inhibiting the reverse transcriptase enzyme, the compound prevents the virus from replicating its genetic material. This can help to control the spread of the virus in the body and reduce the viral load .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the compound can be affected by pH, temperature, and the presence of other substances

Biochemical Analysis

Biochemical Properties

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to possess a wide range of therapeutic properties

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3H-benzo[4,5]thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride (POCl3) under reflux conditions. This reaction results in the formation of the desired compound with good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and improved purification techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Scientific Research Applications

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJAFENSUSLYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279098
Record name 4-Chloro[1]benzothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36822-09-0
Record name 4-Chloro[1]benzothieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36822-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro[1]benzothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one (10.78 g, 26.7 mmol) was treated with pyridine (2.68 mL, 33.3 mmol) and phosphoryl trichloride (53.4 mL, 573 mmol), then heated to reflux at 110° C. for 1 hr. Excess POC3 was removed and cautiously quenched with ice water in an ice bath. The pH was adjusted to ˜5 with ammonium hydroxide. Solid was collected by filtration washed with water. The solid was dried to give 4-chlorobenzo[4,5]thieno[3,2-d]pyrimidine (10 g, 85% yield).
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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